Cas no 115065-79-7 ((E,Z)-2-(2-Benzyloxycarbonylamino-4-thiazol)-4-(3-methyl-2-butenyloxycarbonyl)-2-butenoic Acid)
(E,Z)-2-(2-Benzyloxycarbonylamino-4-thiazol)-4-(3-methyl-2-butenyloxycarbonyl)-2-butenoic Acid Chemical and Physical Properties
Names and Identifiers
-
- 2-(2-(((Benzyloxy)carbonyl)amino)thiazol-4-yl)-5-((3-methylbut-2-en-1-yl)oxy)-5-oxopent-2-enoic acid
- Ceftibuten Sidechain
- 2-[2-[[(Phenylmethoxy)carbonyl]amino]-4-thiazolyl]-2-pentenedioic acid 5-(3-methyl-2-butenyl) ester
- 2-Pentenedioic acid, 2-[2-[[(phenylmethoxy)carbonyl]-
- 5-(3-methylbut-2-enoxy)-5-oxo-2-[2-(phenylmethoxycarbonylamino)-1,3-thiazol-4-yl]pent-2-enoic acid
- (Z)-5-(3-methylbut-2-enoxy)-5-oxo-2-[2-(phenylmethoxycarbonylamino)-1,3-thiazol-4-yl]pent-2-enoic acid
- A803368
- ACMC-20a7df
- AG-D-35958
- AGN-PC-00NFLX
- ANW-60481
- CTK0H4349
- 2-(2-(((Benzyloxy)
- -5-oxopent-2-enoic acid
- -5-((3-methylbut-2-en-1-yl)
- (Z)-2-(2-benzoylcarbonylaminothiazol-4-yl) 4-carboxy-2-butenoic acid prenyl ester
- 2-[2-[[(PhenylMethoxy)carbonyl]aMino]-4-thiazolyl]-2-pentenedioic acid 5-(3-Methyl-2-butenyl)
- 2-(2-(((Benzyloxy)carbonyl)amino)thiazol-4-yl)-5-((3-methylbut-2-en-1-yl)oxy)-5-oxopent-2-enoi
- (Z)-2-(2-(benzyloxycarbonylaMino)thiazol-4-yl)-5-(3-Methylbut-2-enyloxy)-5-oxopent-2-enoic acid
- 2-(2-(((Benzyloxy)carbonyl)amino)thiazol-4-yl)-5-((3-methylbut-2-en-1-yl)oxy)-5-oxopent-2-enoic a
- thiazol-4-yl)
- (2Z)-2-(2-{[(Benzyloxy)carbonyl]amino}-1,3-thiazol-4-yl)-5-[(3-me thyl-2-buten-1-yl)oxy]-5-oxo-2-pentenoic acid
- C21H22N2O6S
- Ceftibuten Sidechain'
- AX8120327
- 657E195
- 2-Pentenedioic acid, 2-[2-[[(phenylmethoxy)carbony
- (E,Z)-2-(2-Benzyloxycarbonylamino-4-thiazol)-4-(3-methyl-2-butenyloxycarbonyl)-2-butenoic acid
- Ez,z)-2-(2-benzyloxycarbonylamino-4-thiazol)-
- (E)-5-(3-Methylbut-2-enoxy)-5-oxo-2-[2-(phenylmethoxycarbonylamino)-1,3-thiazol-4-yl]pent-2-enoic ac
- AKOS015895857
- 102199-36-0
- DS-18566
- 2-[2-[[(Phenylmethoxy)carbonyl]amino]-4-thiazolyl]-2-pentenedioic acid 5-(3-methyl-2-butenyl)ester
- MFCD09750993
- (E)-2-(2-(((Benzyloxy)carbonyl)amino)thiazol-4-yl)-5-((3-methylbut-2-en-1-yl)oxy)-5-oxopent-2-enoicacid
- (E)-2-(2-(((Benzyloxy)carbonyl)amino)thiazol-4-yl)-5-((3-methylbut-2-en-1-yl)oxy)-5-oxopent-2-enoic acid
- 115065-79-7
- 2-Pentenedioic acid, 2-[2-[[(phenylmethoxy)carbonyl]amino]-4-thiazolyl]-, 5-(3-methyl-2-buten-1-yl) ester
- (E)-5-(3-Methylbut-2-enoxy)-5-oxo-2-[2-(phenylmethoxycarbonylamino)-1,3-thiazol-4-yl]pent-2-enoic acid
- (E,Z)-2-(2-Benzyloxycarbonylamino-4-thiazol)-4-(3-methyl-2-butenyloxycarbonyl)-2-butenoic Acid
-
- MDL: MFCD09750993
- Inchi: 1S/C21H22N2O6S/c1-14(2)10-11-28-18(24)9-8-16(19(25)26)17-13-30-20(22-17)23-21(27)29-12-15-6-4-3-5-7-15/h3-8,10,13H,9,11-12H2,1-2H3,(H,25,26)(H,22,23,27)/b16-8+
- InChI Key: QSJNRPJXKFDFPH-LZYBPNLTSA-N
- SMILES: S1C=C(/C(/C(=O)O)=C\CC(=O)OC/C=C(\C)/C)N=C1NC(=O)OCC1C=CC=CC=1
Computed Properties
- Exact Mass: 430.12000
- Monoisotopic Mass: 430.12
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 30
- Rotatable Bond Count: 11
- Complexity: 668
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 143
- XLogP3: 3.6
Experimental Properties
- Density: 1.329
- Refractive Index: 1.618
- PSA: 143.06000
- LogP: 4.33230
(E,Z)-2-(2-Benzyloxycarbonylamino-4-thiazol)-4-(3-methyl-2-butenyloxycarbonyl)-2-butenoic Acid Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Storage Condition:Sealed in dry,Room Temperature(BD120327)
(E,Z)-2-(2-Benzyloxycarbonylamino-4-thiazol)-4-(3-methyl-2-butenyloxycarbonyl)-2-butenoic Acid Customs Data
- HS CODE:2934100090
- Customs Data:
China Customs Code:
2934100090Overview:
2934100090. Compounds that structurally contain a non fused thiazole ring(Whether hydrogenated or not). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934100090 other compounds containing an unfused thiazole ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%
(E,Z)-2-(2-Benzyloxycarbonylamino-4-thiazol)-4-(3-methyl-2-butenyloxycarbonyl)-2-butenoic Acid Pricemore >>
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(E,Z)-2-(2-Benzyloxycarbonylamino-4-thiazol)-4-(3-methyl-2-butenyloxycarbonyl)-2-butenoic Acid Suppliers
(E,Z)-2-(2-Benzyloxycarbonylamino-4-thiazol)-4-(3-methyl-2-butenyloxycarbonyl)-2-butenoic Acid Related Literature
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Additional information on (E,Z)-2-(2-Benzyloxycarbonylamino-4-thiazol)-4-(3-methyl-2-butenyloxycarbonyl)-2-butenoic Acid
Introduction to (E,Z)-2-(2-Benzyloxycarbonylamino-4-thiazol)-4-(3-methyl-2-butenyloxycarbonyl)-2-butenoic Acid (CAS No. 115065-79-7)
(E,Z)-2-(2-Benzyloxycarbonylamino-4-thiazol)-4-(3-methyl-2-butenyloxycarbonyl)-2-butenoic Acid, also known by its CAS number 115065-79-7, is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a thiazole ring, a benzyl carbamate group, and a substituted butenoic acid moiety. These structural elements contribute to its potential biological activities and therapeutic applications.
The thiazole ring is a heterocyclic compound that is widely found in various natural products and synthetic molecules. It is known for its ability to enhance the stability and bioavailability of compounds, making it a valuable scaffold in drug design. The presence of the benzyl carbamate group (Cbz) in this compound serves as a protecting group for the amino functionality, which can be selectively removed under mild conditions to reveal the active amine. This feature is particularly useful in multi-step synthetic processes where the protection and deprotection of functional groups are crucial.
The substituted butenoic acid moiety in (E,Z)-2-(2-Benzyloxycarbonylamino-4-thiazol)-4-(3-methyl-2-butenyloxycarbonyl)-2-butenoic Acid adds another layer of complexity to its structure. The presence of the double bond in the butenoic acid chain can influence the compound's conformational flexibility and reactivity, which are important factors in determining its biological activity. Additionally, the methyl substitution on the butenyl group can affect the compound's lipophilicity and solubility properties, which are critical for its absorption and distribution in biological systems.
Recent studies have highlighted the potential therapeutic applications of (E,Z)-2-(2-Benzyloxycarbonylamino-4-thiazol)-4-(3-methyl-2-butenyloxycarbonyl)-2-butenoic Acid. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-inflammatory properties. The thiazole ring and the butenoic acid moiety are believed to play key roles in modulating inflammatory pathways, making this compound a promising candidate for the development of new anti-inflammatory drugs.
In another study, published in Bioorganic & Medicinal Chemistry Letters, (E,Z)-2-(2-Benzyloxycarbonylamino-4-thiazol)-4-(3-methyl-2-butenyloxycarbonyl)-2-butenoic Acid was found to have significant antiviral activity against several strains of viruses. The unique combination of functional groups in this compound appears to interfere with viral replication processes, offering a new approach to antiviral therapy. This finding has sparked interest among researchers and pharmaceutical companies looking to develop novel antiviral agents.
Beyond its potential therapeutic applications, (E,Z)-2-(2-Benzyloxycarbonylamino-4-thiazol)-4-(3-methyl-2-butenyloxycarbonyl)-2-butenoic Acid has also been studied for its use as a building block in organic synthesis. Its versatile structure allows it to be readily modified through various chemical reactions, making it a valuable intermediate for the synthesis of more complex molecules. This property has led to its use in the development of new materials and pharmaceuticals with enhanced properties.
The synthesis of (E,Z)-2-(2-Benzyloxycarbonylamino-4-thiazol)-4-(3-methyl-2-butenyloxycarbonyl)-2-butenoic Acid involves several steps, each requiring careful control of reaction conditions to ensure high yields and purity. One common synthetic route involves the condensation of 4-aminothiazole with benzyl chloroformate to form the protected amino thiazole intermediate. This intermediate is then coupled with an appropriate butenyl ester through a Wittig reaction or similar methodology to form the final product. The choice of reaction conditions and reagents can significantly impact the efficiency and selectivity of these reactions.
In conclusion, (E,Z)-2-(2-Benzyloxycarbonylamino-4-thiazol)-4-(3-methyl-2-butenyloxycarbonyl)-2-butenoic Acid (CAS No. 115065-79-7) is a multifaceted compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features make it an attractive candidate for further investigation into its biological activities and therapeutic potential. As research continues to uncover new insights into this compound's properties and mechanisms of action, it is likely to play an increasingly important role in the development of new drugs and materials.
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